3,4-Diaminobenzenesulfonamide, diHCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2055119-18-9 |
|---|---|
Molecular Formula |
C6H10ClN3O2S |
Molecular Weight |
223.68 g/mol |
IUPAC Name |
3,4-diaminobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,7-8H2,(H2,9,10,11);1H |
InChI Key |
SEFUMYCHOYQEOJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl |
Origin of Product |
United States |
A Legacy of Discovery: the Historical Context and Evolution of Benzenesulfonamide Research
The journey of benzenesulfonamide (B165840) research began in the early 20th century, marking a pivotal moment in the history of medicine with the discovery of sulfonamide antibacterial drugs. This era was heralded by the groundbreaking work that led to the development of Prontosil, the first commercially available antibacterial agent. It was soon discovered that the active component of Prontosil was p-aminobenzenesulfonamide (sulfanilamide), formed in the body through metabolic processes. nih.gov This revelation unlocked the door to a new class of synthetic antimicrobial agents and ignited a wave of research into the synthesis and biological evaluation of a vast array of benzenesulfonamide derivatives.
Early research efforts were predominantly focused on modifying the sulfanilamide (B372717) structure to enhance its antibacterial efficacy and broaden its spectrum of activity. This led to the development of a multitude of "sulfa drugs" that became indispensable in treating bacterial infections prior to the widespread availability of penicillin. nih.gov Over the decades, the scope of benzenesulfonamide research has expanded dramatically beyond its antimicrobial origins. Scientists have successfully designed and synthesized benzenesulfonamide derivatives with a wide range of pharmacological activities, including diuretic, hypoglycemic, and anticancer properties. This evolution has solidified the benzenesulfonamide scaffold as a "privileged" structure in medicinal chemistry—a molecular framework that is consistently found in biologically active compounds.
A Versatile Building Block: the Academic Significance of the 3,4 Diaminobenzenesulfonamide Scaffold
The academic significance of 3,4-Diaminobenzenesulfonamide (B1301043) lies predominantly in its utility as a key chemical intermediate for the synthesis of more complex molecules, particularly benzimidazoles. semanticscholar.orgresearchgate.net The presence of two adjacent amino groups (ortho-phenylenediamine moiety) on the benzenesulfonamide (B165840) core makes it an ideal starting material for cyclocondensation reactions.
Benzimidazoles are a class of heterocyclic compounds that exhibit a remarkable diversity of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. researchgate.netrsc.org The synthesis of the benzimidazole (B57391) ring system typically involves the reaction of an ortho-phenylenediamine derivative with a carboxylic acid or its equivalent. semanticscholar.orgresearchgate.net In this context, 3,4-Diaminobenzenesulfonamide serves as the ortho-phenylenediamine component, with the sulfonamide group providing a handle for further structural modification and influencing the physicochemical properties of the final benzimidazole product.
The Phillips-Ladenburg synthesis, a classic method for benzimidazole formation, involves the condensation of an ortho-diaminobenzene with a carboxylic acid under acidic conditions. semanticscholar.org Numerous modern variations of this reaction have been developed, employing a range of catalysts and reaction conditions to improve yields and substrate scope. rsc.orgorganic-chemistry.org The use of 3,4-Diaminobenzenesulfonamide in these synthetic strategies allows for the direct incorporation of a sulfonamide group at the 5- (or 6-) position of the resulting benzimidazole ring. This sulfonamide moiety can play a crucial role in the biological activity of the target molecule by participating in key interactions with biological targets, such as enzymes.
Future Horizons: Scope and Research Perspectives on the Chemical Compound
Established Synthetic Pathways to 3,4-Diaminobenzenesulfonamide
The preparation of 3,4-diaminobenzenesulfonamide, often isolated as its more stable dihydrochloride salt (diHCl), typically involves a multi-step synthesis starting from readily available precursors. Key routes focus on the introduction of the sulfonamide and amino groups onto the benzene (B151609) ring, followed by the strategic placement and subsequent conversion of a nitro group.
Precursor Compounds and Reaction Routes
A primary and well-documented route to 3,4-diaminobenzenesulfonamide involves the catalytic reduction of a nitrated precursor. The key starting material for this pathway is 4-amino-3-nitrobenzenesulfonamide (B112339) . This intermediate is synthesized through the nitration of 4-aminobenzenesulfonamide. The nitro group is introduced at the position ortho to the amino group.
The subsequent and final step in this pathway is the reduction of the nitro group of 4-amino-3-nitrobenzenesulfonamide to an amino group, yielding the desired 3,4-diaminobenzenesulfonamide. This transformation is commonly achieved through catalytic hydrogenation.
An alternative synthetic approach begins with ortho-nitroaniline . This starting material undergoes chlorosulfonation followed by amination to introduce the sulfonamide group, yielding 2-nitroaniline-4-sulfonamide. The final step, similar to the previous route, is the reduction of the nitro group to afford 3,4-diaminobenzenesulfonamide. A Chinese patent outlines a method involving the reaction of ortho-nitroaniline with chlorosulfonic acid to prepare an intermediate, which is then reacted with ammonia (B1221849) water. The resulting compound is subsequently treated with iron chloride and hydrazine (B178648) hydrate (B1144303) to produce 3,4-diaminobenzenesulfonamide. organic-chemistry.org
Table 1: Key Precursor Compounds and their Roles
| Precursor Compound | Role in Synthesis |
| 4-Aminobenzenesulfonamide | Starting material for nitration to introduce the second amino group precursor. |
| 4-Amino-3-nitrobenzenesulfonamide | Key intermediate where the nitro group is subsequently reduced to an amino group. |
| Ortho-nitroaniline | Alternative starting material for the introduction of the sulfonamide group. |
| 2-Nitroaniline-4-sulfonamide | Intermediate in the synthesis starting from ortho-nitroaniline. |
Optimization of Reaction Conditions for Yield and Purity
The efficiency and purity of the synthesized 3,4-diaminobenzenesulfonamide are highly dependent on the optimization of reaction conditions, particularly in the catalytic hydrogenation step.
For the reduction of 4-amino-3-nitrobenzenesulfonamide, various catalyst systems can be employed, with palladium on carbon (Pd/C) being a common choice. The optimization of this step involves several key parameters:
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and completeness. While a higher loading can increase the reaction speed, it also adds to the cost.
Hydrogen Pressure: The pressure of hydrogen gas is a critical factor. Higher pressures generally lead to faster reaction times but require specialized equipment.
Temperature: The reaction is typically carried out at a controlled temperature to ensure selectivity and prevent side reactions.
Solvent: The choice of solvent is crucial for dissolving the starting material and facilitating the reaction. Common solvents for hydrogenation include ethanol (B145695) and methanol (B129727).
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for completion, ensuring full conversion of the starting material while minimizing the formation of byproducts.
Purification of the final product is often achieved through recrystallization. The choice of solvent for recrystallization is critical to obtain high-purity crystals of 3,4-diaminobenzenesulfonamide diHCl. The use of decolorizing agents like activated charcoal can help in removing colored impurities.
Table 2: Parameters for Optimization of Catalytic Hydrogenation
| Parameter | Importance | Common Conditions |
| Catalyst | Affects reaction rate and efficiency. | Palladium on carbon (Pd/C) |
| Hydrogen Pressure | Influences reaction kinetics. | Varies depending on scale and equipment. |
| Temperature | Controls reaction rate and selectivity. | Typically controlled to avoid side reactions. |
| Solvent | Affects solubility and reaction medium. | Ethanol, Methanol |
Strategies for Derivatization and Analog Synthesis
The two adjacent amino groups in 3,4-diaminobenzenesulfonamide provide a versatile platform for the synthesis of a wide array of derivatives, particularly those containing heterocyclic systems. Azo coupling and Sandmeyer reactions further expand the possibilities for functionalization.
Introduction of Heterocyclic Moieties
The ortho-diamine functionality of 3,4-diaminobenzenesulfonamide is a key feature that allows for the construction of various fused heterocyclic rings. These reactions typically involve condensation with a reagent containing two electrophilic centers.
Benzimidazoles: One of the most common applications of ortho-diamines is in the synthesis of benzimidazoles. This can be achieved by reacting 3,4-diaminobenzenesulfonamide with aldehydes or carboxylic acids (or their derivatives). The reaction with aldehydes, often carried out in the presence of an oxidizing agent or under acidic conditions, leads to the formation of 2-substituted benzimidazole-5-sulfonamides. organic-chemistry.orgsemanticscholar.org
Triazoles: The synthesis of triazole derivatives can be accomplished through various synthetic strategies. For instance, reaction with nitrous acid can lead to the formation of a benzotriazole (B28993) ring. Other methods may involve multi-step sequences starting with the derivatization of one of the amino groups followed by cyclization. nih.gov
Azo Coupling Reactions in Benzenesulfonamide (B165840) Synthesis
Azo coupling reactions are a fundamental method for the synthesis of azo compounds, which are characterized by the -N=N- functional group. wikipedia.org This reaction involves the electrophilic substitution of an activated aromatic ring with a diazonium salt.
In the context of 3,4-diaminobenzenesulfonamide, one or both of the amino groups can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt can then be reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo dye. The position of the azo linkage on the coupling component is directed by the activating group. wikipedia.org
The general steps for an azo coupling reaction involving 3,4-diaminobenzenesulfonamide are:
Diazotization: Reaction of one or both amino groups of 3,4-diaminobenzenesulfonamide with nitrous acid at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt(s).
Coupling: Reaction of the in-situ generated diazonium salt with a suitable coupling partner (e.g., phenol, naphthol, or an aromatic amine) to form the azo compound.
Application of Sandmeyer Reactions for Functionalization
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via its diazonium salt. wikipedia.org This reaction allows for the introduction of a variety of substituents, including halogens, cyano groups, and hydroxyl groups, onto the aromatic ring. wikipedia.orglscollege.ac.in
For 3,4-diaminobenzenesulfonamide, a selective diazotization of one of the amino groups is the initial step. The resulting diazonium salt can then be treated with a copper(I) salt to introduce the desired functional group.
Halogenation: Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding chloro or bromo derivative.
Cyanation: The use of copper(I) cyanide (CuCN) allows for the introduction of a cyano group, forming a cyanobenzenesulfonamide derivative.
Hydroxylation: Reaction of the diazonium salt with water, often in the presence of a copper catalyst, can introduce a hydroxyl group. wikipedia.org
The Sandmeyer reaction provides a powerful tool for the regioselective functionalization of the 3,4-diaminobenzenesulfonamide scaffold, enabling the synthesis of a diverse library of analogues with tailored properties.
Synthesis of Triazene-Derived Sulfonamide Conjugates
Triazenes are compounds characterized by the functional group R¹−N=N−NR²R³, containing three contiguous nitrogen atoms. The synthesis of triazene-derived sulfonamide conjugates typically involves a diazoamino coupling reaction, where an aryl diazonium salt reacts with a primary or secondary amine. nsf.govmdpi.com This process forms the structural backbone of the triazene (B1217601) moiety linked to a sulfonamide group.
The general synthetic pathway begins with the diazotization of an aromatic amine, such as an aminobenzenesulfonamide, to form a diazonium salt. researchgate.netmasterorganicchemistry.com This intermediate is often highly reactive and is typically prepared at low temperatures in an acidic medium using a nitrite source like sodium nitrite. masterorganicchemistry.comscirp.org The resulting diazonium salt is then coupled with a nucleophilic amine. The reaction is generally performed in the presence of a base to neutralize the acid used during diazotization. mdpi.com
A specific methodology has been detailed for the synthesis of N,N-disubstituted 4-aminoazobenzenesulfonic acids, which are triazene analogues. mdpi.com In this procedure, 4-sulfobenzenediazonium chloride is used as the starting sulfonamide-containing diazonium salt. The synthesis is carried out by adding an excess of a cyclic amine to an aqueous suspension of the diazonium salt. The reaction mixture is then heated to facilitate the coupling. mdpi.com An excess of the amine is required, acting as the reactant, a neutralizer for the liberated hydrochloric acid, and for the formation of the sulfonic acid salt. mdpi.com This method avoids the need to isolate the diazonium salt, which can be unstable. mdpi.com
The table below summarizes the synthesis of various triazene-sulfonamide conjugates using this diazoamino coupling method.
| Amine Reactant | Reaction Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| Pyrrolidine | 50 | Potassium 4-(pyrrolidin-1-yldiazenyl)benzenesulfonate | 89 |
| Piperidine | 50 | Potassium 4-(piperidin-1-yldiazenyl)benzenesulfonate | 93 |
| Morpholine | 50 | Potassium 4-(morpholinodiazenyl)benzenesulfonate | 92 |
| Thiomorpholine | 50 | Potassium 4-(thiomorpholinodiazenyl)benzenesulfonate | 90 |
| N-Methylpiperazine | 50 | Potassium 4-((4-methylpiperazin-1-yl)diazenyl)benzenesulfonate | 91 |
Data sourced from MDPI. mdpi.com
Another approach involves the in situ formation of aryl diazonium salts from aryl amines under ambient conditions through a process called transnitrosation, using N-nitrososulfonamides as the nitrosating agent. The diazonium intermediates are then reacted with an amine in a one-pot synthesis at room temperature to yield the diaryltriazene. nsf.gov
Green Chemistry Approaches in 3,4-Diaminobenzenesulfonamide Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se Traditional methods for synthesizing sulfonamides often rely on the reaction of sulfonyl chlorides with amines in the presence of organic bases and solvents like dichloromethane, which are toxic and difficult to remove. researchgate.net Recent research has focused on developing more environmentally benign methodologies. sci-hub.se
A significant advancement in the green synthesis of sulfonamides is the use of water as a solvent. sci-hub.sersc.org One such method describes the reaction of arylsulfonyl chlorides with amines in an aqueous medium under controlled pH using an inorganic base like sodium carbonate. sci-hub.se This approach uses equimolar amounts of the reactants and avoids organic bases. The sulfonamide product often precipitates from the aqueous solution upon acidification and can be easily isolated by filtration, yielding products with high purity and in excellent yields without the need for further purification. rsc.org
Another eco-friendly strategy involves the one-pot synthesis of sulfonamides from thiols or disulfides. In this method, the sulfonyl chloride is generated in situ via oxidation. For instance, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) can be used as an efficient oxidant to convert thiols to sulfonyl chlorides in sustainable solvents like water or ethanol. The intermediate then reacts with an amine in the same vessel to produce the sulfonamide. rsc.org This process features mild conditions and a simple, solvent-free workup. rsc.org
Furthermore, innovative methods have been developed that avoid sulfonyl chlorides altogether, using more stable and less hazardous sulfur sources. A sustainable synthesis has been reported using commercially stable sodium sulfinate as the sulfur source and nitroarenes as the nitrogen source, with water as the sole solvent. This methodology takes advantage of the good solubility of the reactants in water, while the sulfonamide product is poorly soluble, allowing for its collection by simple filtration. researchgate.net
The table below summarizes key features of various green synthetic approaches for sulfonamides.
| Green Approach | Key Reagents | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Arylsulfonyl chloride, Amine, Na₂CO₃ | Water | Avoids organic solvents and bases; simple filtration workup. | rsc.org |
| One-Pot from Thiols | Thiol, Amine, NaDCC·2H₂O | Water, Ethanol | Mild conditions; avoids handling of sulfonyl chlorides. | rsc.org |
| Sulfinate/Nitroarene Coupling | Sodium sulfinate, Nitroarene, NaHSO₃ | Water | Avoids sulfonyl chlorides; uses stable starting materials. | researchgate.net |
| Solvent-Free Synthesis | Arylsulfonyl chloride, Amine | None (Neat) | Eliminates solvent waste completely; reactions at room temperature. | sci-hub.se |
These green methodologies offer significant advantages over classical synthetic routes by enhancing safety, reducing waste, and utilizing more sustainable materials, making them highly applicable to the synthesis of 3,4-Diaminobenzenesulfonamide and its analogues.
Fundamental Principles Governing Sulfonamide Structure-Activity
The biological activity of sulfonamide derivatives is intrinsically linked to their molecular structure. The quintessential sulfonamide pharmacophore consists of a para-amino group, an aromatic (benzene) ring, and a sulfonamide group (-SO₂NH-). youtube.comyoutube.com Alterations to any of these components can significantly impact the compound's efficacy and spectrum of activity.
Key structural requirements for the antibacterial activity of sulfonamides include:
A free para-amino group: This group is essential for activity and must generally remain unsubstituted. youtube.comslideshare.net Prodrugs may have this group acylated, which is later metabolized in vivo to the active free amine form. youtube.com
The aromatic ring: The benzene ring is a minimal structural requirement for antibacterial action and must be para-substituted. youtube.com Moving the amino group to the ortho or meta position results in a loss of activity. youtube.com
The sulfonamide group: This functional group is crucial. The sulfur atom must be directly linked to the aromatic ring. youtube.comslideshare.net The nitrogen of the sulfonamide can be substituted (secondary sulfonamides), and these substitutions, particularly with heterocyclic rings, often lead to highly potent compounds. youtube.comresearchgate.net
The ionized form of the sulfonamide is considered the active form, with maximum activity often observed at physiological pH ranges. youtube.com The specific nature of the substituents on the sulfonamide nitrogen can modulate physicochemical properties like pKa and lipid solubility, which in turn affects pharmacokinetics and biological activity. slideshare.net
Elucidation of Key Structural Features Influencing In Vitro Biological Activity
The primary amino group at the N4 position (para to the sulfonamide) is a critical determinant of the antibacterial mechanism of action for classical sulfonamides. nih.gov These compounds act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. youtube.comnih.gov The structural similarity between sulfonamides and the enzyme's natural substrate, para-aminobenzoic acid (PABA), allows them to bind to the active site, thereby blocking the metabolic pathway. youtube.comnih.gov Any substitution on this N4-arylamine group that is not metabolically converted back to a free amine typically abolishes this specific antibacterial activity. youtube.comslideshare.net
The sulfonamide moiety (-SO₂NH₂) is the primary site for chemical modification to develop derivatives with diverse pharmacological profiles beyond antibacterial action. researchgate.netopenaccesspub.org It is a versatile functional group capable of engaging in crucial binding interactions, including hydrogen bonding and chelation of metal ions, such as the zinc ion found in the active site of metalloenzymes like carbonic anhydrase. vu.nl Substitution on the sulfonamide nitrogen (the N1 position) with various moieties, especially heterocyclic rings, has been a highly successful strategy for modulating potency and selectivity for different biological targets. researchgate.net
The central benzene ring of the sulfonamide scaffold is essential for anchoring the key functional groups in the correct spatial orientation. youtube.com While substitutions on this ring are generally detrimental to classical antibacterial activity, the introduction of different aromatic and heterocyclic systems, typically as substituents on the N1 sulfonamide nitrogen, has led to a vast array of medically important compounds. slideshare.netnih.gov
Recent studies have demonstrated that aromatic rings can engage in energetically favorable through-space polar–π interactions with the sulfonamide group. vu.nl This NH–π interaction can help stabilize the conformation of the molecule, which has implications for rational drug design targeting proteins with electron-rich aromatic rings in their binding sites. vu.nl
The incorporation of heterocyclic rings (such as thiadiazole, pyridine (B92270), pyrazole, morpholine, etc.) is a cornerstone of modern sulfonamide drug discovery. nih.govacu.edu.in These rings can introduce new binding interactions, alter the electronic properties of the sulfonamide group, and significantly modify the compound's solubility and pharmacokinetic profile. researchgate.netacu.edu.in For example, five-membered heterocyclic sulfonamides have been shown to be particularly effective as carbonic anhydrase inhibitors. mdpi.com The nature of the heterocyclic ring and its substituents allows for fine-tuning the inhibitory profile against different enzyme isoforms. nih.govmdpi.com
Molecular recognition is governed by a combination of steric and electronic factors. mdpi.com The spatial arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and charged groups must be complementary to those of the target protein. researchgate.net For instance, the orientation of the sulfonamide group relative to the aromatic rings can be influenced by intramolecular interactions, which in turn affects how the molecule presents itself to the active site. vu.nlmdpi.com
Studies using techniques like NMR spectroscopy and computational modeling help elucidate the preferred solution conformations of flexible molecules. mdpi.comnih.gov This analysis can reveal how the introduction of different substituents alters dihedral angles and interatomic distances, leading to a preference for specific conformers that may be more or less active. mdpi.com Understanding these conformational preferences is key to designing molecules with improved binding affinity and selectivity. researchgate.net
SAR in Specific In Vitro Biological Contexts
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov The primary sulfonamide group is the key zinc-binding group, anchoring the inhibitor to the Zn²⁺ ion in the enzyme's active site. nih.gov The SAR for CA inhibition is largely dictated by the "tail" attached to the benzenesulfonamide scaffold, which can be modified to achieve varying degrees of potency and isoform selectivity. nih.govnih.gov
Derivatives of 4-aminobenzenesulfonamide have been extensively studied as inhibitors of various human (h) CA isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.govnih.gov
Key SAR observations for benzenesulfonamide-based CA inhibitors include:
The Tail Approach: Attaching various chemical moieties (the "tail") to the core scaffold allows for exploration of different regions of the CA active site. These tails can form additional hydrogen bonds or van der Waals interactions with active site residues, enhancing binding affinity and influencing isoform selectivity. nih.govnih.gov
Role of Active Site Residues: Interactions with specific amino acid residues lining the active site, particularly at positions 92 and 131, are crucial for determining the binding orientation and affinity of the inhibitors. nih.gov
Heterocyclic Sulfonamides: Incorporating heterocyclic rings, such as 1,3,4-thiadiazole, often leads to potent CA inhibitors. mdpi.com For instance, acetazolamide (B1664987) and its derivatives are classic examples of heterocyclic sulfonamides with strong CA inhibitory activity. mdpi.com
Substitution on the Amino Group: Modifying the 4-amino group can also lead to potent inhibitors. For example, converting the amine into a diazo group linked to various cyclic amines or creating 4-cyanamidobenzenesulfonamide derivatives has produced compounds with nanomolar affinities for several CA isoforms. nih.govresearchgate.net
The inhibitory potency of various benzenesulfonamide derivatives against several human carbonic anhydrase isoforms is presented in the table below.
| Compound | Substitution Pattern | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 1 | 4-(3-Chlorobenzamido)benzenesulfonamide | 9.4 | 5.6 | 6.3 |
| 2 | 4-(4-Fluorobenzamido)benzenesulfonamide | 14.3 | 10.3 | 9.8 |
| 3 | 4-(Naphthalen-2-ylcarboxamido)benzenesulfonamide | 11.2 | 8.9 | 12.4 |
| 4 | 4-(Heptylcyanamido)benzenesulfonamide | 10.7 | - | - |
| 5 | 4-(4-Pyrrolidin-1-yldiazenyl)benzenesulfonamide | 160 | - | - |
Data adapted from references nih.govnih.govresearchgate.net. Note: "-" indicates data not reported in the sources.
SAR in Modulation of Vinblastine (B1199706) Accumulation in Multi-Drug Resistant Cell Lines
The development of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often linked to the overexpression of P-glycoprotein (P-gp), a transporter that ejects drugs from cancer cells. Research into reversing MDR has explored various chemical scaffolds, including derivatives of benzenesulfonamide, for their ability to inhibit P-gp and increase intracellular drug accumulation.
A study investigated a series of diamines, dicarboxamides, and disulfonamides with terminal benzene rings, some of which were substituted with methyl or chloro groups, for their effect on [3H]vinblastine accumulation in multidrug-resistant P388/ADR cells. nih.gov The general order of efficacy for these compounds was found to be dicarboxamides < diamines < disulfonamides. nih.gov This indicates that the sulfonamide moiety is a key feature for this activity.
Further structure-activity relationship (SAR) findings revealed that N-methylation of diamine and disulfonamide compounds that also possessed terminal methyl- or chloro-substituted benzene rings resulted in rather potent efficacy. nih.gov Based on these observations, a novel disulfonamide compound, 1,2,3,4,5,6-hexahydro-2,5-bis(p-toluenesulfonyl)benzo nih.govresearchgate.netdiazocine, was synthesized. nih.gov This compound effectively suppressed the efflux of vinblastine from the resistant P388/ADR cells, leading to increased intracellular accumulation. nih.gov Notably, it had minimal effect on vinblastine accumulation in sensitive P388/S cells, suggesting a specific interaction with the MDR mechanism. nih.gov This compound also significantly enhanced the growth-inhibitory effects of other P-gp substrates like vincristine, colchicine, and Adriamycin against the resistant cell line. nih.gov
Table 1: Relative Efficacy of Compound Classes in Modulating Vinblastine Accumulation
| Compound Class | General Efficacy |
|---|---|
| Dicarboxamides | Least Effective |
| Diamines | Moderately Effective |
| Disulfonamides | Most Effective |
Design and SAR for Glyoxalase I Inhibition
The glyoxalase system, particularly the enzyme glyoxalase I (Glx-I), plays a crucial role in detoxifying cytotoxic metabolites like methylglyoxal (B44143) (MG). nih.govnih.gov Since cancer cells often overexpress Glx-I, it has become an attractive target for cancer therapy. nih.govnih.gov A series of 1,4-benzenesulfonamide derivatives were designed and evaluated as Glx-I inhibitors, starting from a hit compound identified from the National Cancer Institute (NCI) database. nih.govnih.gov
The synthesis of target compounds was achieved through an azo coupling reaction between aniline derivatives and various activated substituted aromatic compounds. nih.gov The subsequent SAR studies identified several derivatives with potent inhibitory activity, showing IC50 values below 10 μM. nih.govnih.gov
Key findings from the SAR studies include:
(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (compound 26) emerged as a highly potent inhibitor with an IC50 value of 0.39 μM. nih.govnih.gov SAR analysis revealed that the carboxy moiety in this compound plays a pivotal role in its inhibitory activity. nih.gov
(E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (compound 28) also demonstrated strong Glx-I inhibition with an IC50 of 1.36 µM. nih.govnih.gov For this compound, the sulfonamide and pyridine moieties were identified as being important for its activity. nih.gov
These results highlight that specific substitutions on the 1,4-benzenesulfonamide scaffold are critical for potent Glx-I inhibition. Molecular docking studies further elucidated the binding modes of these potent inhibitors within the Glx-I active site. nih.govnih.gov The success in identifying compounds 26 and 28 provides a strong foundation for the discovery of new classes of compounds with enhanced Glx-I inhibition. nih.govnih.gov
Table 2: Glyoxalase I Inhibitory Activity of Key 1,4-Benzenesulfonamide Derivatives
| Compound | IC50 (μM) | Key SAR Findings |
|---|---|---|
| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | 0.39 | Carboxy moiety is crucial for activity. nih.gov |
| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28) | 1.36 | Sulfonamide and pyridine moieties are important for activity. nih.gov |
Investigating SAR for Anti-Influenza Hemagglutinin Activity
The influenza virus hemagglutinin (HA) protein is essential for the virus's entry into host cells by mediating membrane fusion, making it a key target for antiviral therapies. nih.gov Structural optimization of a known salicylamide-based HA inhibitor led to the identification of benzenesulfonamide derivatives as a new class of potent anti-influenza agents. nih.gov
The research identified cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (compound 28) and its derivatives as effective inhibitors of the cytopathic effects caused by the influenza A/Weiss/43 (H1N1) strain. nih.gov The lead compound 28 exhibited an EC50 value of 210 nM. nih.gov
Further SAR studies revealed that substitutions on the benzenesulfonamide ring could significantly enhance potency. The 2-chloro analogue of the lead compound (compound 40) was found to be particularly effective, with an EC50 value of 86 nM. nih.gov Mechanistic studies confirmed that this class of compounds functions by binding to HA and stabilizing its prefusion structure, thereby inhibiting the virus's fusion with the host endosome membrane. nih.gov This series of benzenesulfonamide-based HA inhibitors demonstrated not only potent antiviral activity and a good selectivity window but also significantly improved metabolic stability, suggesting potential for development as orally bioavailable anti-influenza drugs. nih.gov
Table 3: Anti-Influenza Activity of Benzenesulfonamide-Based HA Inhibitors
| Compound | Substitution | EC50 (nM) |
|---|---|---|
| 28 | Unsubstituted | 210 |
| 40 | 2-Chloro | 86 |
SAR in Relation to Antidiabetic and Anti-Alzheimer's Enzyme Inhibition in Vitro
Benzenesulfonamide derivatives have been explored as inhibitors of various enzymes implicated in metabolic and neurodegenerative diseases.
Antidiabetic Enzyme Inhibition:
A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. researchgate.net A study of quinoxaline-sulfonamide derivatives showed moderate to good inhibitory potential against these enzymes. researchgate.net The inhibitory percentages for this series ranged from 28.95% to 75.36% against α-glucosidase and from 24.34% to 63.09% against α-amylase. researchgate.net The bis-sulfonamide quinoxaline (B1680401) derivative (compound 4) was the most potent, with inhibitory percentages of 75.36% against α-glucosidase and 63.09% against α-amylase, which were comparable to the standard drug acarbose. researchgate.net In a separate study, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives also showed good α-glucosidase inhibitory activity, with IC50 values ranging from 0.0645 µM to 26.746 µM. nih.gov The most potent compound in this series was 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one. nih.gov
Table 4: Antidiabetic Enzyme Inhibition by Sulfonamide Derivatives
| Compound Series | Target Enzyme | Most Potent Derivative | Activity |
|---|---|---|---|
| Quinoxaline-sulfonamides researchgate.net | α-glucosidase | bis-sulfonamide quinoxaline (4) | 75.36% inhibition |
| Quinoxaline-sulfonamides researchgate.net | α-amylase | bis-sulfonamide quinoxaline (4) | 63.09% inhibition |
| 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-ones nih.gov | α-glucosidase | 7-Hydroxy-6-methoxy derivative (7u) | IC50 = 0.0645 µM |
Anti-Alzheimer's Enzyme Inhibition:
Alzheimer's disease is characterized by a decline in acetylcholine (B1216132) levels, and inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach. mdpi.com Sulfonamide derivatives have shown promise as inhibitors of these enzymes. researchgate.netmdpi.com
In a study of thiazole-bearing sulfonamide analogs, compounds exhibited good inhibitory potentials against both AChE (IC50 range: 0.10–11.40 µM) and BChE (IC50 range: 0.20–14.30 µM), with several compounds being more potent than the standard drug donepezil. mdpi.com The SAR for this series was highly dependent on the nature, number, and position of substituents on the phenyl rings. mdpi.com For instance, another study on 3-(4-aminophenyl)-coumarin derivatives identified compounds with high inhibitory activity; compound 4m was a potent AChE inhibitor (IC50 = 0.091 µM) and compound 4k was a potent BChE inhibitor (IC50 = 0.559 µM). nih.govnih.gov Similarly, sulfonamides derived from carvacrol (B1668589) also showed high inhibition percentages against AChE, with all tested compounds being more active than galantamine. nih.gov The morpholine-derived compound in that series was the most active. nih.gov
Table 5: Anti-Alzheimer's Enzyme Inhibition by Sulfonamide Derivatives
| Compound Series | Target Enzyme | Most Potent Derivative | IC50 (µM) |
|---|---|---|---|
| Thiazole-sulfonamides mdpi.com | AChE | Analog 1 | 0.10 |
| Thiazole-sulfonamides mdpi.com | BChE | Analog 16 | 0.20 |
| 3-(4-aminophenyl)-coumarins nih.govnih.gov | AChE | Compound 4m | 0.091 |
| 3-(4-aminophenyl)-coumarins nih.govnih.gov | BChE | Compound 4k | 0.559 |
| Carvacrol-derived sulfonamides nih.gov | AChE | Morpholine derivative (1) | 5.64 |
Molecular and Cellular Mechanism of Action Studies in Vitro Focus
Cellular Processes and Pathways Affected In Vitro
The inhibition of key molecular targets by 3,4-Diaminobenzenesulfonamide (B1301043) is expected to translate into the disruption of critical cellular processes and metabolic pathways, primarily observed in microbial systems.
The cellular concentration of a drug is a critical factor for its efficacy. While specific studies on the cellular accumulation and efflux of 3,4-Diaminobenzenesulfonamide are not found in the reviewed literature, it is a known phenomenon that microbial resistance to sulfonamides can be mediated by active efflux pumps that reduce the intracellular concentration of the drug. Therefore, it is plausible that the effectiveness of 3,4-Diaminobenzenesulfonamide could be influenced by the expression and activity of such efflux transporters in target cells.
The primary and most well-documented cellular effect of sulfonamides is the interference with the folate biosynthetic pathway. google.com By inhibiting DHPS, sulfonamides block the de novo synthesis of dihydrofolate, a precursor for tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidine, and certain amino acids (e.g., methionine). google.com Consequently, the inhibition of this pathway leads to a depletion of these essential building blocks, resulting in the cessation of DNA, RNA, and protein synthesis, which ultimately inhibits cell growth and division (bacteriostatic effect). rvo.nl This mechanism is fundamental to the antimicrobial action of this class of compounds.
Based on the available scientific literature, there is no direct evidence to suggest that 3,4-Diaminobenzenesulfonamide or other simple sulfonamides primarily act by modulating specific signal transduction cascades as their main mechanism of action. The well-established mechanism of action is the inhibition of metabolic enzymes. While downstream effects of metabolic disruption could potentially influence signaling pathways, this is not considered the primary mode of action for this class of compounds.
Computational Chemistry and in Silico Research Methodologies
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the resulting interaction. nih.govresearchgate.net For 3,4-Diaminobenzenesulfonamide (B1301043), this methodology is crucial for identifying potential protein targets and understanding the molecular basis of its activity. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site.
The interaction analysis focuses on identifying key non-covalent bonds that stabilize the ligand-protein complex. For 3,4-Diaminobenzenesulfonamide, these interactions would likely involve:
Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) and the two amino groups (-NH₂) are potent hydrogen bond donors and acceptors. These groups can form critical hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site.
Electrostatic Interactions: The protonated amino groups in the dihydrochloride (B599025) salt form would have a positive charge, favoring interactions with negatively charged residues such as aspartate and glutamate. The oxygen atoms of the sulfonamide group carry a partial negative charge and can interact with positively charged residues like lysine (B10760008) and arginine.
π-π Stacking: The aromatic benzene (B151609) ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
A typical output from a docking study would include a binding energy score, which estimates the affinity of the ligand for the target. A lower binding energy generally indicates a more stable complex. By docking 3,4-Diaminobenzenesulfonamide against a panel of known drug targets, particularly those known to bind sulfonamides like carbonic anhydrases or dihydropteroate (B1496061) synthase, researchers can generate hypotheses about its mechanism of action. nih.gov
| Parameter | Value/Description |
|---|---|
| Target Protein | Carbonic Anhydrase II (Example) |
| Binding Energy (kcal/mol) | -7.5 (Example value) |
| Key Interacting Residues | His94, His96, Thr199, Thr200 |
| Hydrogen Bonds Formed | Sulfonamide NH₂ with Thr199; Amino group with Glu106 |
| Hydrophobic Interactions | Benzene ring with Val121, Leu198 |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and energetic landscape of a molecule. nih.govresearchgate.net
DFT is used to solve the electronic structure of molecules, providing information about electron distribution and molecular orbitals. nih.govmdpi.com For 3,4-Diaminobenzenesulfonamide, DFT calculations can determine several key electronic properties:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. For 3,4-Diaminobenzenesulfonamide, the map would show negative potential (red/yellow) around the electronegative oxygen atoms of the sulfonamide group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms of the amino and sulfonamide groups, highlighting sites for nucleophilic attack. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov For this molecule, the electron-donating amino groups would significantly influence the energy and distribution of the HOMO.
| Property | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons available to be donated. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 4.5 Debye | Quantifies the overall polarity of the molecule. |
A molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformation analysis aims to identify the most stable, low-energy conformations. For 3,4-Diaminobenzenesulfonamide, key rotational bonds include the C-S bond and the C-N bonds. By systematically rotating these bonds and calculating the potential energy at each step, an energetic profile can be constructed. This profile reveals the energy barriers between different conformers and identifies the global minimum energy structure, which is the most likely conformation to be found in a biological system. nih.gov Such studies are critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target protein.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Assessment
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.comfrontiersin.org An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. When applied to the 3,4-Diaminobenzenesulfonamide-protein complex obtained from docking, an MD simulation can:
Assess Binding Stability: By running the simulation for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's position is monitored to quantify its stability. nih.govmdpi.com
Analyze Conformational Changes: MD simulations reveal the flexibility of both the ligand and the protein upon binding. It can show how the protein structure adapts to accommodate the ligand and how the ligand's conformation might change within the binding pocket.
Characterize Water's Role: The simulation explicitly includes water molecules, allowing for the analysis of their crucial role in mediating ligand-protein interactions through water bridges.
In Silico Prediction of Ionization States and pKa Values
The ionization state of a molecule is critical for its solubility, membrane permeability, and ability to interact with biological targets. The pKa value quantifies the tendency of a molecule to donate or accept a proton. For 3,4-Diaminobenzenesulfonamide, there are three key ionizable groups: the two aromatic amino groups (basic) and the sulfonamide group (acidic). In silico methods can predict the pKa values for each of these groups. nih.gov These predictions often use quantum chemical calculations to determine the stability of the protonated and deprotonated forms. chemrxiv.orgresearchgate.net Knowing the predicted pKa values allows researchers to determine the predominant charge state of the molecule at physiological pH (around 7.4), which is essential information for interpreting docking results and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com
Pharmacophore Modeling and Virtual Screening for Novel Ligands
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. science.govnih.gov If 3,4-Diaminobenzenesulfonamide is found to be active against a particular target, a pharmacophore model can be developed based on its key interaction features. For this molecule, a potential pharmacophore model might include:
Two hydrogen bond donors (from the amino groups).
A hydrogen bond acceptor/donor feature (from the sulfonamide group).
An aromatic ring feature.
This pharmacophore model can then be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening). nih.govjppres.commdpi.com The goal is to identify other molecules, potentially with different underlying chemical scaffolds, that match the pharmacophore and are therefore likely to bind to the same target. This approach is a powerful tool for discovering novel lead compounds in the early stages of drug discovery. nih.govresearchgate.net
Advanced Analytical Method Development for Research Applications
Chromatographic Method Development for 3,4-Diaminobenzenesulfonamide (B1301043) and its Derivatives
The successful chromatographic separation of 3,4-Diaminobenzenesulfonamide and its derivatives hinges on the systematic optimization of several key parameters. These include the mobile phase composition, the stationary phase chemistry, and the detector technology.
High-Performance Liquid Chromatography (HPLC) Method Optimization
Optimizing an HPLC method involves a meticulous process of selecting and refining conditions to achieve the desired separation with adequate resolution, sensitivity, and efficiency.
The composition of the mobile phase is a critical factor influencing the retention and elution of analytes. phenomenex.com For reversed-phase HPLC, which is commonly used for polar compounds like sulfonamides, the mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier. researchgate.net
Commonly employed organic solvents include acetonitrile (B52724) and methanol (B129727). alwsci.com The choice between these solvents can significantly impact selectivity and resolution. Acetonitrile is often favored for its lower viscosity and better UV transparency at lower wavelengths. researchgate.net The pH of the aqueous portion of the mobile phase is crucial as it affects the ionization state of the amino groups on the 3,4-Diaminobenzenesulfonamide molecule, thereby influencing its retention characteristics. phenomenex.commastelf.com
Gradient elution is a powerful technique for separating complex mixtures with components of varying polarities. phenomenex.com This strategy involves changing the composition of the mobile phase during the chromatographic run. phenomenex.com For the analysis of 3,4-Diaminobenzenesulfonamide and its potential impurities or derivatives, a typical gradient might start with a higher proportion of the aqueous phase to retain the polar analytes, followed by a gradual increase in the organic modifier concentration to elute the more nonpolar compounds. This approach ensures that all components are eluted in a reasonable time with good peak shape. nih.govtandfonline.com
A research study on the separation of various sulfonamides utilized a gradient elution program, which proved effective for determining the analytes. tandfonline.com The concentration of the organic component, such as methanol, in the mobile phase can affect the resolution and run time, with an increase in methanol concentration generally leading to a reduced retention time for aromatic amines. tandfonline.com For instance, a method developed for separating five aromatic amines employed a mobile phase of methanol and a phosphate (B84403) buffer solution with gradient elution. nih.govtandfonline.com
Interactive Data Table: Example Gradient Elution Program for Aromatic Amine Separation
| Time (minutes) | % Aqueous (e.g., Phosphate Buffer) | % Organic (e.g., Methanol) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 30 | 90 | 10 |
This table represents a hypothetical gradient program for illustrative purposes.
The choice of the stationary phase is equally critical for achieving the desired separation. For sulfonamides and related aromatic amines, reversed-phase columns are the most common choice. sigmaaldrich.com
C18 (Octadecylsilane) columns are widely used due to their hydrophobicity and ability to separate a broad range of compounds. mdpi.com These nonpolar sorbents consist of octadecylsilane (B103800) bonded to silica (B1680970) particles and are suitable for the reversed-phase binding of hydrophobic analytes. mdpi.com For polar analytes like 3,4-Diaminobenzenesulfonamide, a C18 column can provide sufficient retention and good peak shape, especially when paired with an appropriate mobile phase. nih.govresearchgate.net
Other stationary phases that can be considered include:
C8 (Octylsilane): Less hydrophobic than C18, which can be advantageous for retaining highly polar compounds that might elute too quickly on a C18 column. sigmaaldrich.com
Phenyl Phases: These columns have phenyl groups bonded to the silica and can offer alternative selectivity for aromatic compounds through π-π interactions. sigmaaldrich.com
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity and improved peak shape for basic compounds like amines.
The physical characteristics of the column, such as particle size and column dimensions, also play a significant role. Smaller particle sizes (e.g., <3 µm) can lead to higher efficiency and better resolution, but also result in higher backpressure. silicycle.com The column length and internal diameter will influence the analysis time and sample loading capacity. sigmaaldrich.com
Detector Technologies and Their Application (e.g., UV-Visible, Photodiode Array)
The detection of 3,4-Diaminobenzenesulfonamide and its derivatives is typically achieved using spectrophotometric detectors.
UV-Visible (UV-Vis) Detectors are the most common type of detector used in HPLC. shimadzu.com These detectors measure the absorbance of light by the analyte at a specific wavelength. shimadzu.com For aromatic compounds like 3,4-Diaminobenzenesulfonamide, the presence of the benzene (B151609) ring and amino groups results in strong UV absorbance, making this detection method highly suitable. The selection of the optimal wavelength is crucial for achieving maximum sensitivity. This is typically determined by measuring the UV spectrum of the compound and selecting the wavelength of maximum absorbance (λmax). shimadzu.com
Photodiode Array (PDA) Detectors , also known as Diode Array Detectors (DAD), offer a significant advantage over single-wavelength UV-Vis detectors. shimadzu.com A PDA detector acquires the entire UV-Vis spectrum of the eluting compounds simultaneously. shimadzu.comresearchgate.net This capability provides several benefits for research applications:
Peak Purity Analysis: The software can compare spectra across a single peak to assess its purity. If the spectra are consistent, it suggests the peak is composed of a single compound. shimadzu.com
Compound Identification: The acquired spectrum can be compared to a library of known spectra for tentative identification of unknown peaks. researchgate.net
Method Development: During method development, a PDA detector allows for the monitoring of multiple wavelengths simultaneously, ensuring that all components of interest are detected, even if their λmax values differ. researchgate.net
For the analysis of sulfonamides, a PDA detector can be particularly useful for differentiating between isomers and identifying potential degradation products that may have different spectral characteristics. nih.gov A study on the separation of sulfonamides utilized a PDA detector, which enabled the separation of 16 different sulfonamides. nih.gov
Validation of Developed Analytical Methods for Research Use
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. eleapsoftware.comwjarr.com For research applications, validation provides confidence in the accuracy, reliability, and consistency of the data generated. eleapsoftware.comwjarr.com
Precision, Accuracy, and Reproducibility Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scioninstruments.comelementlabsolutions.com It is typically expressed as the relative standard deviation (RSD) of a series of measurements. industrialpharmacist.com For research purposes, precision is often evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. industrialpharmacist.com
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. industrialpharmacist.com
Accuracy is the closeness of the test results obtained by the method to the true value. scioninstruments.comelementlabsolutions.com It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered is calculated. d-nb.info For research-grade methods, accuracy is crucial for ensuring that the quantitative results are a true reflection of the analyte concentration. eleapsoftware.com
Reproducibility assesses the precision of the method between different laboratories. industrialpharmacist.com While not always a strict requirement for early-stage research methods confined to a single lab, it becomes important when methods are transferred or used for collaborative studies.
Interactive Data Table: Example Method Validation Data for 3,4-Diaminobenzenesulfonamide
| Validation Parameter | Acceptance Criteria | Example Result |
| Precision (Repeatability) | RSD ≤ 2% | 1.2% |
| Precision (Intermediate) | RSD ≤ 3% | 2.5% |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% |
This table presents hypothetical validation data to illustrate typical acceptance criteria and results for a research-grade HPLC method.
A validated HPLC method for determining five aromatic amines demonstrated good linearity with correlation coefficients (R²) of ≥ 0.999 and absolute recoveries ranging from 85.3% to 98.4%. nih.govtandfonline.com In another study, the precision of an HPLC method was evaluated, with the relative standard deviation (RSD) for intraday and interday measurements being within acceptable limits. d-nb.info
Linearity, Range, and Calibration Curve Determination
In the quantitative analysis of 3,4-Diaminobenzenesulfonamide dihydrochloride (B599025), establishing the linearity of an analytical method is a critical parameter of validation. This process demonstrates that the test results are directly proportional to the concentration of the analyte within a specified range. researchgate.net For high-performance liquid chromatography (HPLC) methods, linearity is typically evaluated by preparing a series of standard solutions of 3,4-Diaminobenzenesulfonamide dihydrochloride at different concentrations. researchgate.net
A minimum of five to six concentration levels are generally prepared, spanning a range from the limit of quantitation (LOQ) up to approximately 150% or 200% of the target concentration. npra.gov.mywu.ac.th Each concentration level is analyzed in triplicate to ensure the precision of the measurements. npra.gov.my The response of the detector (e.g., peak area from the chromatogram) is then plotted against the known concentration of the analyte to construct a calibration curve. researchgate.net
The linearity of the method is assessed by the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression line fitted to the data points. wu.ac.th An r² value of greater than or equal to 0.999 is typically considered evidence of a strong linear relationship. researchgate.netwu.ac.th The analytical range is the interval between the upper and lower concentration levels that have been demonstrated to be linear, accurate, and precise. biopharminternational.com
Table 1: Representative Linearity Data for an HPLC Method
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|---|
| LOQ | 0.20 | 15,800 |
| 50 | 5.0 | 395,500 |
| 75 | 7.5 | 592,500 |
| 100 | 10.0 | 790,000 |
| 125 | 12.5 | 988,000 |
| 150 | 15.0 | 1,185,000 |
| Regression Analysis | Value | |
| Slope | 78,950 | |
| Y-intercept | 150 | |
| Correlation Coefficient (r²) | 0.9995 |
Specificity and Selectivity Against Impurities and Degradants
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. npra.gov.my For 3,4-Diaminobenzenesulfonamide dihydrochloride, this is crucial for ensuring that the measured signal corresponds only to the compound of interest.
The specificity of a chromatographic method is typically demonstrated through forced degradation studies. scielo.br Bulk samples of the compound are subjected to stress conditions, including acid hydrolysis (e.g., HCl), base hydrolysis (e.g., NaOH), oxidation (e.g., H₂O₂), thermal stress, and photolysis. nih.govresearchgate.net These stressed samples are then analyzed to determine if any degradation products co-elute with the main compound peak. researchgate.net
The use of a photodiode array (PDA) detector is instrumental in establishing peak purity. By comparing the UV spectra across the entire peak of 3,4-Diaminobenzenesulfonamide dihydrochloride in both standard and stressed samples, it is possible to confirm that the peak is spectrally homogeneous and free from interference from any co-eluting impurities or degradants. wu.ac.th The method is considered specific if it can resolve the parent drug from all potential process-related impurities and degradation products. jocpr.comnih.gov
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. biopharminternational.comjuniperpublishers.com The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. juniperpublishers.comnih.gov
Several approaches can be used to determine LOD and LOQ, with the signal-to-noise (S/N) ratio method being common in chromatography. juniperpublishers.comd-nb.info This method involves injecting progressively more dilute solutions of 3,4-Diaminobenzenesulfonamide dihydrochloride until the detector response is distinguishable from the baseline noise. The concentration that yields a signal-to-noise ratio of 3:1 is typically accepted as the LOD, while a ratio of 10:1 is used for the LOQ. wu.ac.thjuniperpublishers.com
Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study. d-nb.info
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
For impurity analysis of sulfonamide-related compounds, sensitive methods are required to detect and quantify trace levels. scitepress.org For example, LC-MS methods have reported LOQ values for related sulfonamide impurities to be as low as 0.4915 ng/mL to 0.5079 ng/mL. scitepress.org
Table 2: Typical LOD and LOQ Determination Results
| Parameter | Method | Typical Value (µg/mL) | Acceptance Criteria |
|---|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise | 0.066 | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise | 0.200 | S/N ratio ≥ 10:1 |
Robustness Evaluation for Method Reliability
Robustness testing is an integral part of analytical method validation that demonstrates the method's reliability during normal use. semanticscholar.org It involves making small, deliberate variations to the method parameters and examining the effect on the analytical results. scielo.brdntb.gov.ua A robust method remains unaffected by such minor changes, ensuring its transferability between different laboratories and instruments. nih.gov
For an HPLC method for 3,4-Diaminobenzenesulfonamide dihydrochloride, typical parameters that are varied during robustness testing include:
Flow rate of the mobile phase (e.g., ±0.1 mL/min)
pH of the mobile phase buffer (e.g., ±0.2 units)
Column temperature (e.g., ±5 °C)
Percentage of organic solvent in the mobile phase (e.g., ±2%) scielo.br
The effect of these variations is assessed by analyzing key system suitability parameters, such as peak retention time, resolution between adjacent peaks, and theoretical plates. The method is considered robust if the system suitability criteria remain within the predefined acceptance limits despite the parameter variations. nih.gov
Table 3: Example of a Robustness Study Design
| Parameter | Variation | Effect on Retention Time | Effect on Resolution | Result |
|---|---|---|---|---|
| Flow Rate (mL/min) | 0.9 (-10%) | Within limits | Within limits | Pass |
| 1.1 (+10%) | Within limits | Within limits | Pass | |
| Column Temp (°C) | 25 (-5 °C) | Within limits | Within limits | Pass |
| 35 (+5 °C) | Within limits | Within limits | Pass | |
| Mobile Phase pH | 2.8 (-0.2) | Within limits | Within limits | Pass |
| 3.2 (+0.2) | Within limits | Within limits | Pass |
Spectroscopic and Spectrometric Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the molecular structure of a compound. ethernet.edu.et Both ¹H (proton) and ¹³C NMR are employed to confirm the identity and structure of 3,4-Diaminobenzenesulfonamide.
In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. For 3,4-Diaminobenzenesulfonamide, one would expect to observe distinct signals for the aromatic protons, the protons of the two amino (-NH₂) groups, and the proton of the sulfonamide (-SO₂NH₂) group. rsc.orgresearchgate.net The aromatic protons typically appear in the region of 6.5–8.5 ppm. researchgate.net The protons of the primary amine groups can appear as a broad singlet, while the sulfonamide proton often appears as a singlet at a higher chemical shift, potentially between 8.7 and 11.3 ppm. rsc.orgresearchgate.net
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The aromatic carbons of sulfonamide derivatives generally show signals in the region between 111 and 160 ppm. rsc.org Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. conicet.gov.ar
Table 4: Predicted ¹H NMR Chemical Shifts (δ) for 3,4-Diaminobenzenesulfonamide
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 6.5 - 7.7 | Multiplet |
| Amino (-NH₂) | 5.9 - 6.0 | Broad Singlet |
| Sulfonamide (-SO₂NH₂) | 8.7 - 10.2 | Singlet |
Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for 3,4-Diaminobenzenesulfonamide
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (C-S) | ~145 |
| Aromatic C (C-N) | ~140-150 |
| Aromatic C-H | 110 - 130 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. nih.gov For 3,4-Diaminobenzenesulfonamide, techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions. nih.gov
In positive ion mode ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the compound's molecular weight.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. nih.gov Aromatic sulfonamides exhibit characteristic fragmentation pathways. A common and diagnostic fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This occurs through an intramolecular rearrangement in the gas phase. nih.gov Other fragmentations can involve cleavages of the bonds adjacent to the sulfonamide group and within the aromatic ring. Analyzing these fragment ions helps to confirm the connectivity of the atoms within the molecule. nih.govmiamioh.edu
Table 6: Predicted Mass Spectrometry Data for 3,4-Diaminobenzenesulfonamide
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₆H₁₀N₃O₂S⁺ | 188.05 | Protonated Molecular Ion |
| [M+H-SO₂]⁺ | C₆H₁₀N₃⁺ | 124.09 | Loss of Sulfur Dioxide |
| [C₆H₇N₂]⁺ | C₆H₇N₂⁺ | 107.06 | Fragment from ring cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. For 3,4-Diaminobenzenesulfonamide dihydrochloride, the IR spectrum provides definitive information about its key structural components, including the primary amino groups, the sulfonamide group, and the aromatic benzene ring.
The main functional groups within 3,4-Diaminobenzenesulfonamide are the two primary amine (-NH₂) groups, the sulfonamide (-SO₂NH₂) group, and the substituted aromatic ring. Each of these groups has characteristic absorption bands. The N-H stretching vibrations of primary amines and sulfonamides typically appear in the region of 3500-3200 cm⁻¹. Primary amines usually show two distinct bands in this region, corresponding to asymmetric and symmetric stretching modes. researchgate.net The S=O stretching vibrations of the sulfonamide group are also highly characteristic, appearing as two strong bands, typically in the ranges of 1370–1330 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric). researchgate.net
The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz The substitution pattern on the benzene ring also gives rise to characteristic C-H bending (out-of-plane) absorptions in the fingerprint region (below 1000 cm⁻¹).
The expected characteristic IR absorption bands for 3,4-Diaminobenzenesulfonamide are summarized in the table below.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| Sulfonamide | N-H Stretch | 3400 - 3200 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Sulfonamide | S=O Asymmetric Stretch | 1370 - 1330 | Strong |
| Aromatic Ring | C=C Ring Stretch | 1600 - 1450 | Medium to Weak |
| Sulfonamide | S=O Symmetric Stretch | 1180 - 1160 | Strong |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong to Medium |
This table presents expected ranges for the functional groups found in 3,4-Diaminobenzenesulfonamide. Actual peak positions can vary based on the sample state (solid/liquid) and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores—parts of a molecule that absorb light. In 3,4-Diaminobenzenesulfonamide, the primary chromophore is the substituted benzene ring.
The benzene ring and its substituents (the two amino groups and the sulfonamide group) constitute a conjugated system that absorbs UV radiation, leading to electronic transitions (typically π → π* transitions). The positions and intensities of the absorption maxima (λmax) are sensitive to the nature and position of the substituents on the ring. Auxochromes, such as the amino (-NH₂) groups, are substituents that, when attached to a chromophore, modify the λmax and the intensity of the absorption. The lone pair of electrons on the nitrogen atoms of the amino groups can interact with the π-electron system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).
For the related compound sulfanilamide (B372717) (4-aminobenzenesulfonamide), the principal absorption feature is a high-intensity band around 260 nm in a neutral solution. pharmahealthsciences.net It is expected that 3,4-Diaminobenzenesulfonamide would exhibit a similar UV-Vis profile, with its λmax influenced by the presence of the additional amino group at the meta-position. The specific solvent and pH of the medium can also significantly impact the absorption spectrum by altering the ionization state of the amino and sulfonamide groups. pharmahealthsciences.net
| Chromophore | Electronic Transition | Expected λmax Range (nm) | Solvent Effects |
| Substituted Benzene Ring | π → π* | 250 - 290 | Polarity and pH can shift λmax and intensity |
This table provides an estimated absorption range based on the known properties of similar aromatic sulfonamides. The exact λmax must be determined experimentally.
Application of Analytical Methods in Stability-Indicating Assays for the Chemical Compound
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample. semanticscholar.org The development of such methods is crucial for ensuring the safety, efficacy, and quality of a drug substance over its shelf life. chromatographyonline.com For 3,4-Diaminobenzenesulfonamide dihydrochloride, this involves subjecting the compound to forced degradation studies and developing a robust analytical method, typically high-performance liquid chromatography (HPLC), to separate and quantify the intact compound from any degradants formed.
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. biomedres.us This process involves exposing the compound to a variety of harsh conditions that are more severe than accelerated stability conditions to produce potential degradation products. semanticscholar.orgsapub.org The goal is to achieve a target degradation of 5-20% of the active substance. sapub.org This allows for the identification of likely degradation pathways and the development of an analytical method that can resolve the parent compound from its byproducts.
Typical stress conditions applied in forced degradation studies for a compound like 3,4-Diaminobenzenesulfonamide would include:
Acidic and Basic Hydrolysis: Exposure to acidic (e.g., HCl) and basic (e.g., NaOH) solutions at elevated temperatures to evaluate susceptibility to pH-dependent degradation. Sulfonamides can be resistant to hydrolysis at acidic pH but may degrade under basic conditions. nih.gov
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to assess the compound's sensitivity to oxidative stress.
Thermal Degradation: Exposing the solid compound to dry heat and a solution to wet heat to determine its thermal stability.
Photodegradation: Exposing the compound (both in solid state and in solution) to UV and visible light to test for photostability, as mandated by ICH guideline Q1B. science.gov
Following forced degradation, a stability-indicating analytical method, most commonly reverse-phase HPLC (RP-HPLC) with UV detection, is developed and validated. science.gov The critical feature of this method is its specificity—the ability to produce a well-resolved peak for the intact 3,4-Diaminobenzenesulfonamide that is free from interference from the peaks of any degradation products. researchgate.net A photodiode array (PDA) detector is often used to assess the purity of the chromatographic peaks, ensuring that the parent peak is spectrally homogeneous and not co-eluting with any degradants. chromatographyonline.com The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating. nih.gov
| Stress Condition | Typical Reagents/Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, elevated temperature | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, elevated temperature | To assess degradation in alkaline environments. |
| Oxidation | 3-30% H₂O₂, room temperature | To determine susceptibility to oxidative decomposition. |
| Thermal (Dry Heat) | 60-80°C, solid state | To evaluate intrinsic thermal stability of the solid drug. |
| Photodegradation | UV/Visible light exposure (ICH Q1B) | To identify susceptibility to light-induced degradation. |
Q & A
Basic: What are the recommended protocols for synthesizing 3,4-Diaminobenzenesulfonamide, diHCl with high purity?
Methodological Answer:
Synthesis typically involves sulfonation and amidation steps. For derivatives like 3,4-diaminobenzenesulfonamide, a two-step approach is recommended:
Sulfonation : React 3,4-diaminobenzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.
Amination : Treat the intermediate with ammonium hydroxide to yield the sulfonamide.
Hydrochloride Salt Formation : Dissolve the free base in HCl-saturated ethanol, followed by recrystallization to obtain diHCl salt.
Validate purity via HPLC (>98%) and elemental analysis. This method aligns with strategies for structurally related sulfonamide derivatives .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm aromatic protons (δ 6.8–7.5 ppm) and sulfonamide groups (δ ~3.1 ppm for NH).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify S=O stretching vibrations (~1350 cm) and NH bending (~1600 cm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] peak).
Cross-reference with databases like NIST Chemistry WebBook for sulfonamide analogs .
Basic: How should researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then quantify degradation via HPLC.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor changes in UV absorption spectra.
Store in airtight, light-resistant containers at 2–8°C, avoiding strong oxidizers (e.g., peroxides), as sulfonamides are prone to oxidation .
Advanced: How can researchers design experiments to evaluate the inhibitory effects of this compound on ferroptosis or apoptosis pathways?
Methodological Answer:
In Vitro Models :
- Use cancer cell lines (e.g., HT-1080 for ferroptosis) treated with erastin or RSL3 to induce ferroptosis.
- Measure lipid peroxidation (via C11-BODIPY fluorescence) and glutathione depletion (DTNB assay).
Mechanistic Studies :
- Knockdown GPX4 or FSP1 via siRNA to confirm dependency on ferroptosis pathways.
- Assess mitochondrial membrane potential (JC-1 staining) for apoptosis cross-talk.
In Vivo Validation :
- Administer the compound in xenograft models and quantify tumor volume reduction and biomarkers (e.g., ACSL4 expression).
This framework is adapted from studies on structurally related cell death inhibitors .
Advanced: What methodologies are suitable for resolving contradictions in reported toxicological data for 3,4-Diaminobenzenesulfonamide derivatives?
Methodological Answer:
- Species-Specific Toxicity : Compare LD values across rodent models (e.g., rat vs. mouse) using oral, subcutaneous, and intraperitoneal routes. For example, Ethambutol DiHCl shows LD variations of 6800 mg/kg (rat, oral) vs. 1000 mg/kg (mouse, intraperitoneal) .
- In Silico Prediction : Use tools like ProTox-II to predict organ-specific toxicity and cross-validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability).
- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS, focusing on reactive intermediates (e.g., quinone imines from oxidation).
Advanced: How can isotope-labeled analogs of this compound be utilized in pharmacokinetic studies?
Methodological Answer:
- Deuterated Analogs : Synthesize compounds with H labels at stable positions (e.g., aromatic protons) to avoid metabolic scrambling.
- Quantitative LC-MS/MS : Use labeled internal standards (e.g., -anabasine DiHCl ) to correct for matrix effects in plasma/tissue samples.
- Tracer Studies : Administer C-labeled analogs to track metabolic pathways and excretion profiles in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
